molecular formula C₄₆H₅₅NO₁₆ B1144662 O-BOC-N-Pyruvyl Docetaxel CAS No. 1021489-55-3

O-BOC-N-Pyruvyl Docetaxel

Cat. No. B1144662
CAS RN: 1021489-55-3
M. Wt: 877.93
InChI Key:
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Description

Synthesis Analysis

The synthesis of O-BOC-N-Pyruvyl Docetaxel involves complex chemical processes, including the introduction of the BOC (tert-butoxycarbonyl) protective group and the pyruvyl moiety into the docetaxel structure. The successful synthesis of radiolabeled [11C]docetaxel, with the 11C isotope in the BOC moiety, was achieved using a synthetic approach that started with the reaction of [11C]tert-butanol with 1,2,2,2-tetrachloroethyl chloroformate, followed by the tert-butoxycarbonylation of the free amine of docetaxel (Tilburg et al., 2004).

Scientific Research Applications

Improved Formulations and Targeting

  • Nanoformulations for Enhanced Delivery : Research has focused on developing nanoformulations of docetaxel, such as polymer-based, lipid-based, and inorganic nanoparticles, to improve water solubility, reduce systemic toxicity, and enhance tumor targeting. These nanoformulations include modifications that aim for passive or active targeting to improve the clinical application of docetaxel (Zhang & Zhang, 2013).

  • Targeted Delivery Systems : The use of targeting ligands, such as zoledronic acid, has been explored to improve the tumor localization of docetaxel-loaded nanoparticles for bone metastasis treatment. This strategy aims to provide efficient and targeted delivery of chemotherapy, potentially offering synergistic effects in treating metastatic tumors (Chaudhari et al., 2012).

Mechanisms of Action and Synergy

  • Enhancing Chemotherapy Sensitivity : Studies have explored the synergy between docetaxel and other compounds, such as the proteasome inhibitor bortezomib, to sensitize cancer cells to treatment. This combination has shown potential in downregulating anti-apoptotic proteins and enhancing the cytotoxic effects of chemotherapy, offering new avenues for treatment strategies (Cao et al., 2008).

  • Pharmacokinetic Improvements : Modifications to docetaxel, including the development of microemulsion formulations and nanoparticles, have been studied to improve its pharmacokinetics, such as enhancing bioavailability and reducing toxicity, thus potentially improving therapeutic outcomes (Rafiei & Haddadi, 2017).

New Derivatives and Therapeutic Potentials

  • Development of Novel Derivatives : Synthesis of new docetaxel derivatives incorporating different chemical modifications has been pursued to explore their potential anticancer properties. These derivatives aim to retain or enhance the anticancer activity of docetaxel while possibly reducing side effects and overcoming resistance mechanisms (Zebbiche et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-BOC-N-Pyruvyl Docetaxel involves the protection of the hydroxyl groups of Docetaxel followed by the coupling of pyruvic acid with the protected Docetaxel. The BOC group is then removed to obtain the final product.", "Starting Materials": [ "Docetaxel", "BOC anhydride", "Pyruvic acid", "DCC", "DMAP", "TEA", "DCM", "Methanol", "Dichloromethane", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Tetrahydrofuran", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of the hydroxyl groups of Docetaxel using BOC anhydride and DMAP in DCM", "Coupling of pyruvic acid with the protected Docetaxel using DCC and TEA in DCM", "Removal of the BOC group using TFA in DCM/methanol", "Purification of the crude product using column chromatography with a solvent system of ethyl acetate and THF", "Recrystallization of the purified product from ethyl acetate", "Drying of the product under vacuum", "Characterization of the final product using various spectroscopic techniques" ] }

CAS RN

1021489-55-3

Molecular Formula

C₄₆H₅₅NO₁₆

Molecular Weight

877.93

synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca

Origin of Product

United States

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